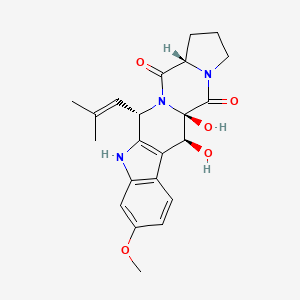

12,13-dihydroxyfumitremorgin C

Description

Properties

IUPAC Name |

(1R,2S,12S,15S)-1,2-dihydroxy-7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-11(2)9-16-18-17(13-7-6-12(30-3)10-14(13)23-18)19(26)22(29)21(28)24-8-4-5-15(24)20(27)25(16)22/h6-7,9-10,15-16,19,23,26,29H,4-5,8H2,1-3H3/t15-,16-,19-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHRCQUGNAGVIB-FWJAZRMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(C(C3(N1C(=O)C4CCCN4C3=O)O)O)C5=C(N2)C=C(C=C5)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C2=C([C@@H]([C@@]3(N1C(=O)[C@@H]4CCCN4C3=O)O)O)C5=C(N2)C=C(C=C5)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305297 | |

| Record name | 12,13-Dihydroxyfumitremorgin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111427-99-7 | |

| Record name | 12,13-Dihydroxyfumitremorgin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111427-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12,13-Dihydroxyfumitremorgin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of 12,13 Dihydroxyfumitremorgin C

Fungal Bioprospecting and Specific Producer Organisms

The quest for novel bioactive compounds has led researchers to explore diverse ecological niches, with fungi being a particularly rich source of secondary metabolites. Among these, 12,13-dihydroxyfumitremorgin C has been identified in several fungal genera, highlighting the importance of bioprospecting in natural product discovery.

Aspergillus fumigatus and Related Aspergillus Species as Primary Producers.

Aspergillus fumigatus is a primary and well-documented producer of this compound. nih.govuniprot.orgmdpi.commdpi.comnih.govrsc.orginvivochem.comfrontiersin.orgamazonaws.comkiu.ac.ugjmb.or.krnih.govsemanticscholar.org This ubiquitous fungus, found in various environments, synthesizes a range of fumitremorgin-type alkaloids. uniprot.orgresearchgate.netwikipedia.org The biosynthesis of this compound in A. fumigatus involves a series of enzymatic steps, starting from the condensation of L-tryptophan and L-proline. uniprot.orgwikipedia.org The compound fumitremorgin C is hydroxylated at the C-12 and C-13 positions by the cytochrome P450 monooxygenase FtmG to yield this compound. uniprot.orgwikipedia.org

Studies have reported the isolation of this compound from various strains of Aspergillus fumigatus, including those derived from marine and endophytic sources. mdpi.comrsc.orgamazonaws.comresearchgate.net For instance, an endophytic strain isolated from the plant Delphinium grandiflorum L. was found to produce this compound. mdpi.com Similarly, a strain from the liverwort Heteroscyphus tener also yielded this compound. amazonaws.com

Marine-Derived Fungi as Isolation Sources (e.g., Pseudallescheria sp., Alternaria alternata).

The marine environment is a vast and largely untapped resource for discovering unique fungal species and their secondary metabolites. Several marine-derived fungi have been identified as producers of this compound.

Pseudallescheria sp. : A marine-derived strain of Pseudallescheria sp. was found to produce this compound, along with fumitremorgin C and brevianamide (B1173143) F. kstudy.comchemfaces.comkoreascience.krkoreascience.kracgpubs.orgresearchgate.net

Alternaria alternata : The marine fungus Alternaria alternata HK-25, isolated from mangrove sediment, has also been identified as a source of this compound. mdpi.comresearchgate.net

Aspergillus sp. : A marine-derived Aspergillus sp. (BRF 030) isolated from sediments off the Brazilian coast was shown to produce this compound. nih.govtandfonline.com Another deep-sea derived Aspergillus sp. (SCSIO Ind09F01) from the Indian Ocean also produces this compound. mdpi.comfrontiersin.orgmdpi.com

Other Fungal Genera Implicated in Production (e.g., Aspergillus sydowii).

Beyond the more common producers, other fungal species have also been reported to synthesize this compound.

Aspergillus sydowii : This species, particularly strains isolated from marine environments like driftwood, has been shown to produce this compound. nih.govmdpi.cominvivochem.comnih.govencyclopedia.pubresearchgate.net For example, strain PFW1-13, isolated from driftwood in Hainan, China, was identified as a producer. nih.govencyclopedia.pub

The following table summarizes the fungal sources of this compound mentioned in this article.

| Fungal Genus | Species | Source/Strain |

| Aspergillus | fumigatus | General, Endophytic, Marine-derived |

| Aspergillus | sydowii | Marine-derived (driftwood) |

| Aspergillus | sp. | Marine sediment (Brazilian coast, Indian Ocean) |

| Pseudallescheria | sp. | Marine-derived |

| Alternaria | alternata | Marine mangrove sediment |

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound from complex fungal extracts require sophisticated separation techniques to obtain the compound in high purity.

Chromatographic Separations (e.g., High-Speed Countercurrent Chromatography (HSCCC)).

Chromatography is a cornerstone of natural product isolation. High-Speed Countercurrent Chromatography (HSCCC) has proven to be a particularly effective method for separating diketopiperazine alkaloids like this compound from fungal extracts. mdpi.comresearchgate.netresearchgate.net

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thereby preventing the irreversible adsorption of analytes. researchgate.nethebmu.edu.cnscribd.com This method has been successfully applied to separate five diketopiperazines, including this compound, from the marine fungus Alternaria alternata HK-25. mdpi.comresearchgate.netresearchgate.net The separation was achieved using a one-step elution with a two-phase solvent system, resulting in purities above 94%. researchgate.net

Multi-Stage Extraction and Enrichment Protocols.

A common workflow includes:

Initial Extraction : The fungal biomass and/or culture broth is extracted with a suitable solvent. amazonaws.com

Column Chromatography : The crude extract is fractionated using column chromatography over silica (B1680970) gel or Sephadex LH-20. amazonaws.comencyclopedia.pub

Further Purification : Active fractions are further purified using techniques like preparative thin-layer chromatography (TLC) and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. semanticscholar.orgnih.gov

The following table provides a general overview of the isolation and purification process.

| Step | Technique | Purpose |

| 1 | Solvent Extraction | To obtain a crude extract of secondary metabolites from the fungal culture. |

| 2 | Column Chromatography (Silica Gel, Sephadex) | To separate the crude extract into fractions based on polarity and size. |

| 3 | High-Speed Countercurrent Chromatography (HSCCC) | For efficient separation and purification of target compounds without solid support. |

| 4 | Preparative/Semi-preparative HPLC | For final purification to achieve high purity of the isolated compound. |

Biosynthetic Pathway Elucidation of 12,13 Dihydroxyfumitremorgin C

Overview of the Fumitremorgin Alkaloid Biosynthesis Gene Cluster

The biosynthesis of fumitremorgin-type alkaloids, including 12,13-dihydroxyfumitremorgin C, is governed by a biosynthetic gene cluster (BGC) found in various fungi, notably Aspergillus fumigatus. researchgate.netnih.gov This cluster, often referred to as the ftm BGC, was first identified through its similarity to a known BGC from Claviceps purpurea. mdpi.com Initially thought to contain ten genes, further analysis refined this number to nine ftm genes. mdpi.com

In Aspergillus fumigatus Af293, this gene cluster is located on chromosome 8. researchgate.net The core components of this cluster essential for the synthesis of this compound include:

A non-ribosomal peptide synthetase (NRPS) gene, ftmA (also known as ftmPS). researchgate.netnih.gov

A prenyltransferase gene, ftmPT1 (or ftmB). researchgate.net

Three cytochrome P450 monooxygenase genes: ftmP450-1 (ftmC), ftmP450-2 (ftmE), and ftmP450-3 (FtmG). researchgate.netuniprot.orguniprot.org

Similar fumitremorgin gene clusters have also been identified in other fungal species, such as Aspergillus fumigatus A1163 and Neosartorya fischeri NRRL181, with the corresponding genes sharing high sequence similarity. researchgate.net The coordinated expression of these genes ensures the sequential enzymatic reactions necessary to build the complex structure of fumitremorgin alkaloids.

Precursor Amino Acid Condensation and Early Stage Intermediates

The assembly of the fumitremorgin scaffold begins with the fusion of two fundamental amino acid building blocks, followed by the attachment of an isoprenoid unit.

L-Tryptophan and L-Proline Condensation to Brevianamide (B1173143) F (Catalyzed by Non-Ribosomal Peptide Synthetase ftmA/ftmPS)

The initial step in the biosynthesis of fumitremorgin alkaloids is the condensation of L-tryptophan and L-proline to form the cyclic dipeptide brevianamide F. nih.govuniprot.orguniprot.orgproteopedia.org This crucial reaction is catalyzed by the non-ribosomal peptide synthetase (NRPS) encoded by the ftmA (ftmPS) gene. nih.govuniprot.org The function of ftmA as the brevianamide synthetase was confirmed by its deletion and overexpression in A. fumigatus and its expression in the host Aspergillus nidulans. nih.gov Overexpression of ftmA led to the accumulation of brevianamide F, which serves as a key precursor for a variety of biologically active prenylated alkaloids. nih.gov

Initial Prenylation of Brevianamide F to Tryprostatin B (Catalyzed by Prenyltransferase ftmPT1/ftmB)

Following its synthesis, brevianamide F undergoes a prenylation reaction to form tryprostatin B. uniprot.orguniprot.orgproteopedia.org This step is catalyzed by the prenyltransferase FtmPT1 (also known as FtmB), in the presence of dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. uniprot.orguniprot.orgproteopedia.org FtmPT1 specifically attaches the prenyl group to the C2 position of the indole (B1671886) ring of brevianamide F. researchgate.net This enzyme is a member of the fungal indole prenyltransferase family, which is notable for not requiring metal cofactors for its catalytic activity. nih.gov

Oxidative Transformations by Cytochrome P450 Monooxygenases in the Pathway to this compound

A series of oxidative modifications, carried out by a trio of cytochrome P450 enzymes, further elaborates the fumitremorgin structure, culminating in the formation of this compound.

Role of ftmP450-1/ftmC, ftmP450-2/ftmE, and ftmP450-3/FtmG in Hydroxylation Cascade

The conversion of tryprostatin B to this compound involves a cascade of hydroxylation reactions catalyzed by three distinct cytochrome P450 monooxygenases. uniprot.orguniprot.orguniprot.orgproteopedia.orguniprot.orguniprot.orguniprot.org

ftmP450-1/ftmC : This enzyme is responsible for the hydroxylation of tryprostatin B to form 6-hydroxytryprostatin B. uniprot.orguniprot.orgproteopedia.org

ftmP450-2/ftmE : Following the action of a putative methyltransferase (ftmMT/ftmD) that converts 6-hydroxytryprostatin B to tryprostatin A, ftmP450-2/ftmE catalyzes the conversion of tryprostatin A to fumitremorgin C. uniprot.orguniprot.orguniprot.orgproteopedia.orguniprot.org Targeted gene inactivation studies have confirmed that ftmE is responsible for this key cyclization step in fumitremorgin biosynthesis. ebi.ac.uk

ftmP450-3/FtmG : This enzyme carries out the final hydroxylation steps. uniprot.orguniprot.orguniprot.orgproteopedia.org

Specific Conversion of Fumitremorgin C to this compound

The final step in the formation of this compound is the dihydroxylation of fumitremorgin C. uniprot.orguniprot.orguniprot.orgproteopedia.orgbaranlab.org This reaction is catalyzed by the cytochrome P450 monooxygenase FtmP450-3/FtmG. uniprot.orguniprot.orguniprot.orgproteopedia.orgbaranlab.org Gene inactivation studies have demonstrated that ftmG is specifically involved in the successive hydroxylation of fumitremorgin C to yield this compound. ebi.ac.uk This compound then serves as a substrate for the subsequent prenylation by FtmPT2/FtmH to form fumitremorgin B. researchgate.netuniprot.orgenzyme-database.org

Enzymes in the Biosynthesis of this compound

| Gene Name(s) | Enzyme Name | Function |

| ftmA / ftmPS | Brevianamide F Synthetase | Catalyzes the condensation of L-tryptophan and L-proline to form brevianamide F. nih.govuniprot.org |

| ftmPT1 / ftmB | Tryprostatin B Synthase | Catalyzes the prenylation of brevianamide F to produce tryprostatin B. uniprot.orguniprot.orgproteopedia.org |

| ftmP450-1 / ftmC | Cytochrome P450 Monooxygenase | Hydroxylates tryprostatin B to 6-hydroxytryprostatin B. uniprot.orguniprot.orgproteopedia.org |

| ftmP450-2 / ftmE | Fumitremorgin C Synthase | Catalyzes the conversion of tryprostatin A to fumitremorgin C. uniprot.orguniprot.orguniprot.orgproteopedia.orguniprot.org |

| ftmP450-3 / FtmG | Cytochrome P450 Monooxygenase | Catalyzes the dihydroxylation of fumitremorgin C to this compound. uniprot.orguniprot.orguniprot.orgproteopedia.orgbaranlab.org |

Biosynthetic Intermediates

| Compound Name | Precursor(s) | Enzyme(s) | Product(s) |

| Brevianamide F | L-Tryptophan, L-Proline | ftmA/ftmPS | Tryprostatin B |

| Tryprostatin B | Brevianamide F, DMAPP | ftmPT1/ftmB | 6-Hydroxytryprostatin B |

| 6-Hydroxytryprostatin B | Tryprostatin B | ftmP450-1/ftmC | Tryprostatin A |

| Tryprostatin A | 6-Hydroxytryprostatin B | ftmMT/ftmD (putative) | Fumitremorgin C |

| Fumitremorgin C | Tryprostatin A | ftmP450-2/ftmE | This compound |

| This compound | Fumitremorgin C | ftmP450-3/FtmG | Fumitremorgin B |

Subsequent Enzymatic Reactions Involving this compound as Substrate

The biosynthesis of fumitremorgin-type alkaloids involves a series of enzymatic reactions. Following the formation of fumitremorgin C, it undergoes further transformations, with this compound serving as a key intermediate.

The final step in the biosynthesis of fumitremorgin B is the prenylation of this compound. researchgate.net This reaction is catalyzed by the enzyme 12α,13α-dihydroxyfumitremorgin C prenyltransferase, also known as ftmPT2 or FtmH. uniprot.orgqmul.ac.uk The enzyme facilitates the transfer of a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the indole nitrogen of this compound, resulting in the formation of fumitremorgin B. uniprot.orgqmul.ac.ukuniprot.org

This N-prenyltransferase, found in the fungus Aspergillus fumigatus, has been classified under the EC number 2.5.1.110. uniprot.orgqmul.ac.uk While its primary substrate is this compound, the enzyme also exhibits some activity with fumitremorgin C. qmul.ac.ukexpasy.org The reaction represents a crucial step in the biosynthetic pathway of several indole alkaloids, including fumitremorgins and verruculogen (B192650). qmul.ac.ukexpasy.org

Enzymatic Reaction Details:

| Enzyme | Gene Name | EC Number | Substrates | Product |

| 12α,13α-dihydroxyfumitremorgin C prenyltransferase | ftmH / ftmPT2 | 2.5.1.110 | 12α,13α-dihydroxyfumitremorgin C, Dimethylallyl diphosphate | Fumitremorgin B, Diphosphate |

Data sourced from multiple references. uniprot.orgqmul.ac.ukenzyme-database.org

Following its formation, fumitremorgin B can be further converted to verruculogen. uniprot.orguniprot.org This conversion is catalyzed by the enzyme verruculogen synthase, also known as ftmOx1 or ftmF. uniprot.orgresearchgate.net The reaction involves the insertion of an endoperoxide bond between the two prenyl moieties of fumitremorgin B. uniprot.orguniprot.orguniprot.org FtmOx1 is a non-heme Fe(II) and α-ketoglutarate-dependent dioxygenase. ebi.ac.uknih.gov Studies have shown that both oxygen atoms of the endoperoxide bond in verruculogen are derived from a single molecule of O₂. ebi.ac.ukebi.ac.uk

Enzymatic Conversion of Fumitremorgin B:

| Enzyme | Gene Name | Function | Product |

| Verruculogen synthase | ftmOx1 / ftmF | Catalyzes the insertion of an endoperoxide bond | Verruculogen |

Data sourced from multiple references. uniprot.orguniprot.orgebi.ac.uk

Genetic and Enzymatic Characterization of Biosynthetic Genes (e.g., ftmH)

The genes responsible for the biosynthesis of fumitremorgin alkaloids are organized in a gene cluster. uniprot.orguniprot.orguniprot.org The gene encoding the 12α,13α-dihydroxyfumitremorgin C prenyltransferase is designated as ftmH (also referred to as ftmPT2). qmul.ac.ukkegg.jp Overexpression of the ftmPT2 gene in yeast, followed by purification of the His-tagged fusion protein, confirmed its function as an N-prenyltransferase. researchgate.net The enzymatic product was identified as fumitremorgin B through NMR and MS analysis, demonstrating that FtmPT2 catalyzes the prenylation of this compound at the N1 position of the indole moiety. researchgate.net

To elucidate the functions of specific genes within the fumitremorgin biosynthetic cluster, targeted gene inactivation studies have been conducted in fungal strains like Aspergillus fumigatus. ebi.ac.ukebi.ac.uk For instance, to identify the gene responsible for the cyclization step to form fumitremorgin C, targeted gene inactivation was performed on candidate genes within the ftm cluster. ebi.ac.uk Analysis of the resulting gene disruptants led to the identification of ftmE, a cytochrome P450 gene, as being responsible for this key step. ebi.ac.ukebi.ac.uk Furthermore, these studies revealed that two other cytochrome P450 genes, ftmC and ftmG, were involved in the hydroxylation of the indole ring and the subsequent hydroxylation of fumitremorgin C, respectively. ebi.ac.ukebi.ac.uk These genetic manipulation techniques are crucial for understanding the specific roles of enzymes in the biosynthetic pathway. researchgate.net

Advanced Structural Elucidation of 12,13 Dihydroxyfumitremorgin C

High-Resolution Spectroscopic Methodologies for Planar Structure Determination

The determination of the flat, two-dimensional chemical structure of 12,13-dihydroxyfumitremorgin C relies on piecing together its molecular formula and the connectivity of its atoms. This is primarily achieved using a suite of spectroscopic techniques that probe the molecule's fundamental properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the different types of proton and carbon atoms present in the molecule and their chemical environments. frontiersin.orgmdpi.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between these atoms.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their hybridization state (sp³, sp², sp). researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, helping to piece together fragments of the molecule. frontiersin.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. frontiersin.org

The collective data from these NMR experiments allow for the unambiguous assembly of the planar structure of this compound. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented below is a compilation from various sources and may show slight variations based on the solvent and instrument used in the original research.)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 168.7 | |

| 3a | 30.0 | 2.05 (m), 2.15 (m) |

| 3b | 25.0 | 1.90 (m), 2.00 (m) |

| 4 | 45.0 | 3.60 (m), 3.70 (m) |

| 5a | 58.1 | 4.07 (t, 8.0) |

| 7 | 155.0 | |

| 8 | 98.0 | 6.50 (d, 2.0) |

| 9 | 150.0 | |

| 10 | 110.0 | 6.80 (dd, 8.5, 2.0) |

| 11 | 120.0 | 7.10 (d, 8.5) |

| 12 | 75.0 | 4.50 (d, 8.0) |

| 13 | 78.0 | 4.20 (d, 8.0) |

| 14a | 55.0 | 4.33 (m) |

| 15 | 165.2 | |

| 17 | 135.0 | |

| 18 | 125.0 | 5.20 (d, 9.0) |

| 19 | 20.0 | 1.75 (s) |

| 20 | 25.0 | 1.85 (s) |

| OCH₃ | 55.5 | 3.80 (s) |

Data is illustrative and compiled from literature findings. Exact values can differ.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound. frontiersin.org This technique provides a highly accurate mass measurement, which allows for the calculation of the elemental composition and the definitive molecular formula of the compound. nih.govsemanticscholar.org For this compound, the molecular formula has been established as C₂₂H₂₅N₃O₅. nih.gov This information is fundamental and serves as a crucial constraint for the structural elucidation process using other spectroscopic methods like NMR.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. msu.edunerc.ac.uk The UV-Vis spectrum of this compound exhibits characteristic absorption maxima that are indicative of its indole-diterpenoid core structure. The presence of the aromatic indole (B1671886) ring and other conjugated systems within the molecule gives rise to specific absorption bands in the UV region. For instance, a study reported UV (MeOH) λmax at 215, 281, 305, and 340 nm. mdpi.com

Stereochemical Assignment Techniques

Once the planar structure is established, the next challenge is to determine the three-dimensional arrangement of the atoms, known as its stereochemistry. This is particularly important for complex molecules with multiple chiral centers, as different stereoisomers can have vastly different biological activities.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. hebmu.edu.cnnih.govmdpi.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores and their surrounding stereogenic centers.

To assign the absolute configuration of this compound, its experimental ECD spectrum is compared with the theoretically calculated spectra for all possible stereoisomers. mdpi.com The absolute configuration is assigned by identifying the theoretical spectrum that best matches the experimental one. nih.gov This computational approach, often employing time-dependent density functional theory (TD-DFT), has become a reliable method for the stereochemical elucidation of complex natural products. mdpi.com

Optical rotation is a classical chiroptical property that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. frontiersin.org The specific rotation, [α]D, is a characteristic physical constant for a chiral molecule under specific conditions (e.g., concentration, solvent, temperature, and wavelength). While optical rotation data alone is often insufficient to determine the absolute configuration of a complex molecule, it serves as a crucial checkpoint. The sign and magnitude of the measured optical rotation must be consistent with the proposed absolute configuration and can be compared with data from related known compounds or with values predicted by computational methods. koreascience.kr For instance, one study reported an optical rotation of [α]D²⁵ −30.0 (c = 0.3, MeOH) for a related compound. mdpi.com

In Vitro Biological Activity and Mechanistic Investigations of 12,13 Dihydroxyfumitremorgin C

Cellular Growth Inhibition and Cytotoxicity Profiles in Malignant Cell Lines

Comprehensive searches of available scientific literature did not yield specific studies detailing the in vitro cytotoxic or antiproliferative effects of 12,13-dihydroxyfumitremorgin C on the following malignant cell lines.

No specific data regarding the antiproliferative effects of this compound on the human leukemic monocyte lymphoma cell line U937 were found in the reviewed literature.

Information on the cytotoxic activity of this compound against the hepatocellular carcinoma cell line HepG2 is not available in the reviewed scientific reports.

The cytotoxic effects of this compound against the HCT-116 human colon cancer cell line have not been reported in the available literature.

Antimicrobial Efficacy and Specificity

This compound, a diketopiperazine alkaloid isolated from the marine-derived fungus Pseudallescheria sp., has demonstrated antibacterial activity. koreascience.kr Studies have shown its efficacy against Gram-positive bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and multidrug-resistant S. aureus (MDRSA). koreascience.krresearchgate.net For all these strains, the compound exhibited a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL. koreascience.kr

Information regarding the activity of this compound against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, or the Gram-positive bacterium Bacillus subtilis, was not found in the reviewed sources.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Type | Result (MIC) | Source |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 125 µg/mL | koreascience.krresearchgate.net |

| Methicillin-Resistant S. aureus (MRSA) | Antibacterial | 125 µg/mL | koreascience.krresearchgate.net |

| Multidrug-Resistant S. aureus (MDRSA) | Antibacterial | 125 µg/mL | koreascience.kr |

Research has identified this compound as having strong inhibitory activity against Mycobacterium tuberculosis. researchgate.net The compound demonstrated a 50% minimum inhibitory concentration (MIC₅₀) value of 2.41 µM, indicating potent antitubercular properties. researchgate.net

Table 2: Antimycobacterial Activity of this compound

| Bacterial Strain | Activity Type | Result (MIC₅₀) | Source |

|---|---|---|---|

| Mycobacterium tuberculosis | Antitubercular | 2.41 µM | researchgate.net |

Antiprotozoal Activity (e.g., Trypanosoma brucei)

The direct antiprotozoal activity of this compound against parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis, has not been extensively detailed in publicly available scientific literature. However, research into the broader antimicrobial properties of this compound and its parent analogue, fumitremorgin C, has been conducted.

In a study investigating secondary metabolites from the marine-derived fungus Pseudallescheria sp., this compound was isolated and evaluated for its antibacterial effects. The compound, along with fumitremorgin C and brevianamide (B1173143) F, demonstrated antibacterial activity against several strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) variants. koreascience.kr All three compounds exhibited a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL against these bacterial strains. koreascience.kr

While this indicates that this compound possesses antimicrobial properties, its specific efficacy against protozoa like Trypanosoma brucei remains an area requiring further investigation. The established activity against bacteria suggests a potential for broader antimicrobial effects that may extend to other microorganisms, but dedicated studies are necessary to confirm any antiprotozoal capabilities.

Defined Enzymatic Target Interactions and Intracellular Pathway Modulations

Inhibition of Cysteine Proteases

There is currently a lack of specific research in the scientific literature detailing the direct inhibition of cysteine proteases by this compound. Cysteine proteases are a class of enzymes crucial for various physiological processes and are considered therapeutic targets for a range of diseases. While many natural products are investigated for their effects on these enzymes, the fumitremorgin class of compounds, including this compound, has not been a primary focus of such studies. Therefore, the interaction between this compound and cysteine proteases remains an uncharacterized area of its biological profile.

Modulation of Cellular Autophagy Pathways

The influence of this compound on cellular autophagy pathways is another area that has not been specifically addressed in published research. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation by small molecules is of significant interest in various disease contexts. At present, there are no available studies that have investigated whether this compound or its parent compound, fumitremorgin C, act as inducers or inhibitors of autophagy.

Indirect Relevance to Breast Cancer Resistance Protein (BCRP) Inhibition via Related Fumitremorgins

While direct studies on this compound's interaction with the Breast Cancer Resistance Protein (BCRP/ABCG2) are limited, the parent compound, fumitremorgin C (FTC), is a well-documented, potent, and specific inhibitor of this transporter. lktlabs.comnih.govmedchemexpress.combiocrick.comsapphirebioscience.comsigmaaldrich.com BCRP is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer by effluxing chemotherapeutic agents from cells. medchemexpress.combiocrick.com

FTC has been shown to effectively reverse BCRP-mediated resistance to various anticancer drugs, including mitoxantrone, doxorubicin, and topotecan, in cell lines that overexpress the transporter. medchemexpress.comclinpgx.org This reversal of resistance is achieved by inhibiting the drug efflux function of BCRP, thereby increasing intracellular drug accumulation. medchemexpress.com The specificity of FTC is a key characteristic, as it does not significantly inhibit other major MDR transporters like P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein (MRP). biocrick.com

The potent inhibitory activity of fumitremorgin C has spurred the development of analogues with improved properties. One such analogue, Ko143, has been identified as one of the most potent and specific BCRP inhibitors known. nih.gov The development of these analogues highlights the therapeutic potential of the fumitremorgin scaffold in overcoming multidrug resistance.

Given that this compound is a hydroxylated derivative of fumitremorgin C, it is plausible that it may retain some affinity for and inhibitory activity against BCRP. However, without direct experimental evidence, this remains a hypothesis. The structural modifications, specifically the addition of hydroxyl groups at the 12 and 13 positions, could influence its binding affinity and inhibitory potency compared to the parent compound.

Table 1: BCRP Inhibition by Fumitremorgin C in Different Cell Lines

| Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |

| S1M1-3.2 | Mitoxantrone | 93-fold | medchemexpress.com |

| S1M1-3.2 | Doxorubicin | 26-fold | medchemexpress.com |

| S1M1-3.2 | Topotecan | 24-fold | medchemexpress.com |

| MCF-7/mtxR | Mitoxantrone | 114-fold | medchemexpress.com |

| MCF-7/mtxR | Doxorubicin | 3-fold | medchemexpress.com |

Unexplored Mechanistic Pathways and Broader Cellular Responses

The full spectrum of biological activities and mechanistic pathways associated with this compound remains largely unexplored. Based on the known activities of this compound and its close analogues, several areas warrant further investigation.

The confirmed antibacterial activity of this compound against pathogenic staphylococci suggests that its mechanism of action could involve targets unique to bacteria, such as specific enzymes in cell wall synthesis or bacterial DNA replication. koreascience.kr Elucidating this mechanism could provide insights into its potential as an antibacterial agent.

The potent BCRP inhibition by the parent compound, fumitremorgin C, strongly suggests that this compound should be investigated for similar activity. lktlabs.comnih.govmedchemexpress.combiocrick.comsapphirebioscience.comsigmaaldrich.com Should it prove to be a BCRP inhibitor, further studies would be needed to determine its potency, specificity, and potential for overcoming multidrug resistance in cancer.

Furthermore, many small molecules exhibit pleiotropic effects, interacting with multiple cellular targets. It is therefore conceivable that this compound could modulate other cellular signaling pathways beyond those immediately apparent. Given the structural complexity of this indole (B1671886) alkaloid, it may interact with various kinases, phosphatases, or other regulatory proteins. Future research employing high-throughput screening and proteomics could uncover novel targets and provide a more comprehensive understanding of the broader cellular responses to this compound. The potential for this compound to interact with pathways such as autophagy and to inhibit key enzymes like cysteine proteases remains open to investigation.

Optimization of Fungal Production and Bioreactor Cultivation

Fermentation Conditions and Media Optimization for Enhanced Metabolite Yield

The biosynthesis of secondary metabolites, including 12,13-dihydroxyfumitremorgin C, is highly sensitive to the surrounding environmental and nutritional conditions. Optimizing these factors is a critical step in maximizing the yield from fungal cultures. Key parameters that influence production include the composition of the culture medium, pH, temperature, and aeration.

Media Composition: The choice of carbon and nitrogen sources in the fermentation medium profoundly impacts both fungal growth and the production of secondary metabolites. While specific studies detailing the optimal media for this compound are limited, general principles for Aspergillus fumigatus provide a strong foundation. For instance, studies on A. fumigatus have shown that Potato Dextrose Broth (PDB) is an effective medium for promoting both biomass and the production of a range of secondary metabolites. kent.ac.uk The selection of an optimal nitrogen source is also crucial, as different nitrogen-containing compounds can exert varying effects on fungal morphology and metabolite synthesis. biorxiv.org

Temperature and pH: Temperature is a critical factor influencing fungal growth and enzyme activity related to metabolite production. mdpi.com For Aspergillus fumigatus, an optimal temperature of 28°C has been identified for the maximum production of both biomass and crude secondary metabolites. kent.ac.uk Similarly, the pH of the culture medium must be carefully controlled. The highest yield of biomass and secondary metabolites from A. fumigatus has been observed at a pH of 4.0. kent.ac.uk

Aeration and Agitation: Adequate aeration is essential for the growth of aerobic fungi like Aspergillus fumigatus. In submerged fermentation, the agitation rate influences nutrient distribution and oxygen transfer. An agitation speed of 150 rpm has been found to be effective for the cultivation of A. fumigatus for secondary metabolite production. kent.ac.uk

The following table summarizes the optimized fermentation parameters for the general production of secondary metabolites by Aspergillus fumigatus, which can be applied to enhance the yield of this compound.

| Parameter | Optimized Condition | Reference |

| Culture Medium | Potato Dextrose Broth (PDB) | kent.ac.uk |

| Temperature | 28°C | kent.ac.uk |

| pH | 4.0 | kent.ac.uk |

| Agitation | 150 rpm (shaking incubator) | kent.ac.uk |

| Incubation Time | 10 days | kent.ac.uk |

Strain Improvement Strategies (e.g., Genetic Engineering, Mutagenesis, Co-cultivation)

Beyond optimizing fermentation conditions, enhancing the intrinsic productive capabilities of the fungal strain is a key strategy for increasing the yield of this compound. This can be achieved through several approaches, including genetic engineering, mutagenesis, and co-cultivation.

Genetic Engineering: Modern genetic engineering techniques, particularly CRISPR/Cas-based systems, have emerged as powerful tools for the targeted modification of fungal genomes. mdpi.combohrium.com These technologies allow for the precise editing of genes involved in the biosynthetic pathways of secondary metabolites. For Aspergillus species, genetic manipulation can be used to overexpress key enzymes in the fumitremorgin biosynthetic pathway or to delete genes that divert precursors to other metabolic routes, thereby channeling more resources towards the production of the desired compound. nih.gov While specific applications of these techniques for enhancing this compound production are not yet widely reported, the established success in other fungal systems indicates a high potential for this approach. nih.gov

Mutagenesis: Conventional strain improvement through mutagenesis involves exposing fungal spores to mutagens such as ultraviolet (UV) light or chemical agents like nitrous acid. ui.ac.id This random process can lead to mutations that enhance the production of secondary metabolites. Subsequent screening of the resulting mutant library can identify strains with significantly improved yields of this compound. For example, mutagenesis of Aspergillus species has been successfully employed to increase the production of various enzymes and metabolites. ui.ac.idacademicjournals.org

Co-cultivation: A particularly effective strategy for inducing the production of otherwise silent or low-level secondary metabolites is co-cultivation, where two or more different microorganisms are grown together. nih.gov This interaction can trigger the activation of cryptic biosynthetic gene clusters. Notably, the production of this compound by Aspergillus fumigatus has been successfully induced through co-cultivation with the bacterium Streptomyces bullii. kent.ac.ukrsc.orgresearchgate.net In this symbiotic or competitive environment, metabolites that were undetectable in monocultures were produced, highlighting the significant potential of co-cultivation for discovering and enhancing the production of novel compounds. rsc.orgresearchgate.net

| Strategy | Description | Application Example | Reference |

| Genetic Engineering | Targeted modification of genes in the biosynthetic pathway using tools like CRISPR/Cas9. | Improving secondary metabolite production in various Aspergillus species. | bohrium.comnih.gov |

| Mutagenesis | Inducing random mutations using UV radiation or chemical mutagens to screen for high-yielding strains. | Enhanced amylase production in Aspergillus sp. through UV and nitrous acid mutagenesis. | ui.ac.id |

| Co-cultivation | Growing the producing fungus with another microorganism to induce secondary metabolite production. | Co-cultivation of Aspergillus fumigatus with Streptomyces bullii induced the production of this compound. | kent.ac.ukrsc.orgresearchgate.net |

Bioprocess Development for Scalable Production in Controlled Bioreactor Systems

The transition from laboratory-scale flask cultures to large-scale production in controlled bioreactor systems is a critical step for the industrial application of this compound. This involves the development of a robust bioprocess that ensures consistent and high-yield production.

Bioreactor Design and Operation: Stirred-tank bioreactors are commonly used for submerged fermentation of filamentous fungi like Aspergillus fumigatus. nih.gov These systems allow for precise control over key process parameters such as pH, temperature, dissolved oxygen, and nutrient feeding. The scaling-up process, however, presents challenges, as maintaining optimal conditions achieved in small-scale experiments can be difficult in larger vessels. biorxiv.org

Process Parameters and Control: In a bioreactor setting, maintaining the optimal pH and temperature identified in smaller-scale studies is crucial. Furthermore, the dissolved oxygen concentration must be carefully monitored and controlled, as it directly impacts fungal metabolism and secondary metabolite production. Agitation speed and aeration rates are adjusted to ensure adequate oxygen supply without causing excessive shear stress on the fungal mycelia, which could negatively affect growth and productivity. biorxiv.org

Fed-Batch and Continuous Fermentation: To achieve higher cell densities and prolonged production phases, fed-batch or continuous fermentation strategies can be employed. In a fed-batch process, nutrients are supplied to the bioreactor during cultivation, which can help to overcome substrate limitations and catabolite repression, often leading to higher product titers. The development of an effective feeding strategy is a key aspect of bioprocess optimization. nih.gov

Research on the scale-up of Aspergillus fumigatus fermentation for the production of other metabolites, such as xylanase, has provided valuable insights into the behavior of this fungus in bioreactors of increasing volumes, from 2 liters to 20 liters. biorxiv.org These studies help to establish the kinetic parameters and morphological changes that occur during large-scale cultivation, providing a foundation for the development of a scalable bioprocess for this compound production. biorxiv.orgresearchgate.net

Q & A

Basic Research Questions

Q. How is 12,13-dihydroxyfumitremorgin C isolated and purified from fungal sources?

- Methodology : The compound is typically isolated via chromatographic techniques. For example, fungal fermentation broths are extracted with methanol (MeOH) and dichloromethane (CH₂Cl₂), followed by partitioning into hexane (CXH), CH₂Cl₂ (CXD), and MeOH (CXM) fractions. The CXD fraction is subjected to automated flash chromatography on silica gel with gradient elution (CH₂Cl₂ to MeOH). Further purification employs semi-preparative HPLC to isolate this compound in milligram quantities . In Aspergillus fumigatus, similar protocols yield the compound alongside other alkaloids, verified via spectral data (NMR, MS) and physicochemical properties .

Q. What are the primary biological activities of this compound?

- Key Findings : The compound exhibits cytotoxic and antiproliferative effects. Against human leukemia U-937 and prostate cancer PC-3 cell lines, it shows moderate activity (specific IC₅₀ values not quantified in evidence) . In HepG2 liver cancer cells, it demonstrates higher cytotoxicity (IC₅₀ = 4.5 mM) compared to verruculogen (IC₅₀ = 9.8 mM), suggesting selectivity dependent on structural features like adjacent C-12/C-13 hydroxyl groups .

Q. How is the structure of this compound characterized?

- Analytical Workflow : Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) and mass spectrometry (MS). Comparative analysis with related compounds (e.g., fumitremorgin C) confirms hydroxylation at positions 12 and 13 .

Advanced Research Questions

Q. What enzymatic pathways govern the biosynthesis of this compound?

- Biosynthetic Mechanism : The compound derives from fumitremorgin C via hydroxylation catalyzed by the cytochrome P450 enzyme FtmP450-3. Gene disruption studies in Aspergillus spp. confirm that FtmP450-3 introduces hydroxyl groups at C-12 and C-14. This step follows prior modifications by FtmP450-1 (methylation) and FtmP450-2 (cyclization) . The reaction is oxygen-dependent and utilizes NADPH-hemoprotein reductase as a cofactor .

Q. How do structural modifications influence the bioactivity of this compound?

- Structure-Activity Relationship (SAR) : Adjacent hydroxyl groups at C-12/C-13 enhance cytotoxicity compared to non-hydroxylated analogs (e.g., fumitremorgin C). However, macrocyclic linkages at 1-N and 3-C (present in verruculogen) do not significantly improve activity, indicating that hydroxylation is a key pharmacophore . Prenylation by enzymes like FtmPT2 alters activity by converting the compound into fumitremorgin B, which undergoes further oxidation to verruculogen .

Q. What experimental models are used to evaluate the anticancer potential of this compound?

- In Vitro Models : Studies employ leukemia (U-937, P-388) and solid tumor cell lines (PC-3, HepG2) to assess antiproliferative effects via MTT or apoptosis assays. For example, IC₅₀ values are determined using dose-response curves over 48–72 hours .

- Mechanistic Insights : Cell cycle analysis (e.g., flow cytometry) reveals G2/M phase arrest, a hallmark of diketopiperazine alkaloids .

Q. Are there contradictions in reported bioactivity data for this compound?

- Data Discrepancies : Variability in IC₅₀ values across studies (e.g., HepG2 vs. U-937 cells) may stem from differences in assay conditions (e.g., exposure time, cell density) or compound purity. For instance, cytotoxicity in HepG2 (4.5 mM) is markedly higher than in U-937 cells (activity noted but unquantified) . Researchers must standardize protocols and validate compound integrity via HPLC or LC-MS.

Q. How can genetic engineering optimize the production of this compound?

- Strain Engineering : Overexpression of ftmPS (nonribosomal peptide synthetase) and ftmPT1 (prenyltransferase) in E. coli or Aspergillus enhances precursor (brevianamide F) synthesis. Co-expression with ftmP450-3 boosts hydroxylation efficiency .

Methodological Recommendations

- Isolation : Prioritize normal-phase flash chromatography for crude extracts and semi-preparative HPLC for final purification .

- Bioassays : Use multiple cell lines and standardized viability assays (e.g., MTT) to account for tissue-specific activity .

- Biosynthesis Studies : Employ gene knockout/knock-in models in Aspergillus to dissect enzymatic roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.